BNTX

Opioid Receptor Pharmacology Delta Subtype Selectivity Antinociception

Broad-spectrum δ-opioid antagonists like naltrindole confound subtype-specific interpretation by blocking both δ₁ and δ₂ receptors indiscriminately. BNTX (7-Benzylidenenaltrexone) eliminates this ambiguity with >100-fold selectivity for δ₁ (Ki=0.1 nM) over δ₂, μ, and κ opioid receptors. • Enables unequivocal δ₁ receptor attribution in pain modulation, addiction, and neurobiology studies. • Selectively antagonizes DPDPE-mediated antinociception without affecting δ₂-mediated effects - ideal paired with naltriben for subtype assignment. • Superior immunosuppressive probe: potently inhibits B-cell proliferation, T-helper cytokine production, and NK cell activity in vitro. • Antitrichomonal lead scaffold - 4-iodo-BNTX analog shows IC₅₀=10.5 µM against T. vaginalis.

Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
Cat. No. B1236580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNTX
Synonyms7-benzylidenenaltrexone
7-BNTX
BNTX-7
Molecular FormulaC27H27NO4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O
InChIInChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21-,25+,26+,27-/m1/s1
InChIKeyWXOUFNFMPVMGFZ-BDQAUFNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BNTX: Selective Delta-1 Opioid Antagonist


BNTX (7-Benzylidenenaltrexone) is a selective, non-peptide antagonist for the delta-1 (δ₁) opioid receptor subtype [1]. It exhibits a binding affinity (Ki) of approximately 0.1 nM for the δ₁ receptor, with >100-fold selectivity over the δ₂ receptor and lower affinity for μ and κ opioid receptors . BNTX serves as a critical pharmacological tool for dissecting δ-opioid receptor subtype-specific functions in pain modulation, neurobiology, and immunology.

Selective δ1 opioid receptor antagonist for subtype dissociation
Tool for opioid receptor pharmacology and pain modulation research
Non-peptide probe suitable for in vivo behavioral studies

BNTX: Essential for Delta-1 Specific Research


The delta opioid receptor exists in at least two pharmacologically distinct subtypes, δ₁ and δ₂, which mediate different physiological and behavioral responses [1]. Generic delta antagonists like naltrindole (NTI) exhibit broad-spectrum blockade across both subtypes, confounding experimental interpretation. BNTX provides the necessary δ₁-selectivity to unequivocally attribute observed effects to δ₁ receptor engagement. Furthermore, functional profiles diverge significantly: while naltriben (NTB) potently antagonizes δ₂-mediated antinociception, it fails to block δ₁-mediated effects, and BNTX displays the inverse selectivity [2]. Substituting BNTX with a less selective compound risks erroneous conclusions about δ₁ receptor involvement in pain pathways, immunomodulation, or addiction models.

Mismatch Broad-spectrum delta antagonists like naltrindole (NTI) block both δ1 and δ2 subtypes, preventing unambiguous subtype attribution.
Risk δ2-selective naltriben (NTB) fails to antagonize δ1-mediated antinociception; functional profiles are not interchangeable.
Caution Immunosuppressive potency diverges across delta antagonists; BNTX, NTI, and NTB exhibit distinct immune function effects.

BNTX Selectivity Evidence vs. Closest Analogs


Subtype-Specific Antagonism: δ1 vs. δ2 In Vivo

BNTX demonstrates strict δ₁-selectivity in functional antagonism of spinal antinociception in mice. When administered subcutaneously (s.c.), BNTX increased the ED50 of the δ₁ agonist DPDPE by 5.9-fold, while having no significant effect on the δ₂ agonist DELT II. In contrast, the comparator naltriben (NTB) increased the ED50 of the δ₂ agonist DELT II by 12.5-fold without altering DPDPE efficacy [1]. This reciprocal selectivity profile is also maintained following intrathecal (i.t.) administration, where BNTX increased DPDPE ED50 by 4-fold, and NTB increased DELT II ED50 by 11-fold [1].

δ1 vs δ2 Functional Antagonism
Head-to-head
BNTX shifted DPDPE (δ1) ED50 by 5.9-fold (s.c.) without altering DELT II (δ2). NTB selectively shifted DELT II ED50 by 12.5-fold (s.c.). Reciprocal selectivity confirmed via intrathecal route.
Supports δ1-selective functional blockade in vivo
Mouse tail-flick assay; s.c. and i.t. administration
Opioid Receptor Pharmacology Delta Subtype Selectivity Antinociception

Immunosuppressive Potency: BNTX vs. NTI & NTB

In vitro immune function assays reveal that BNTX exhibits greater immunosuppressive potency than the closely related delta antagonist naltrindole (NTI), while naltriben (NTB) shows no significant effect. BNTX produced dose-related suppression of B-cell proliferation, T-helper cytokine production, and NK cell activity at concentrations of 1-10 µM [1]. NTI was also immunosuppressive but was described as 'less active than BNTX' across these parameters [1]. NTB, despite structural similarity, had no significant effect on any immune function examined [1].

Immunosuppressive Potency Profile
Head-to-head
BNTX (1-10 µM) suppressed B-cell proliferation, T-helper cytokine, and NK activity. NTI was less active; NTB showed no significant effect in parallel assays.
Demonstrates divergent immune modulation across delta antagonists
In vitro murine splenocyte functional assays
Immunopharmacology Delta Opioid Antagonist Immunosuppression

δ1 Binding Selectivity and Affinity

BNTX displays high affinity for the δ₁ opioid receptor with a Ki of 0.1 nM, and >100-fold selectivity over the δ₂ receptor (Ki ≈ 10.8 nM) . It also exhibits moderate to low affinity for μ and κ opioid receptors (Ki = 13.3 nM and 58.6 nM, respectively) . While this data does not directly compare BNTX to other antagonists, it establishes the quantitative basis for its δ₁-selectivity, which is essential for interpreting its functional effects relative to less selective tools.

Binding Affinity & Selectivity
Data to verify
δ1 Ki = 0.1 nM; δ2 Ki ≈ 10.8 nM; μ Ki = 13.3 nM; κ Ki = 58.6 nM. Reported >100-fold selectivity for δ1 over δ2.
Supports δ1-selectivity attribution
Guinea pig brain membrane binding; source data limited
Receptor Binding Opioid Receptor Selectivity Pharmacology

BNTX Research and Industrial Applications


δ1 vs. δ2 Subtype in Pain & Addiction Models

BNTX is the gold-standard tool for selectively blocking δ₁ opioid receptors in vivo. Researchers studying spinal or supraspinal pain modulation, opioid tolerance, or drug dependence can utilize BNTX to isolate the specific role of δ₁ receptors, as demonstrated by its ability to selectively antagonize DPDPE- but not DELT II-mediated antinociception [1]. Using BNTX in parallel with a δ₂-selective antagonist like naltriben allows for unambiguous subtype assignment in behavioral pharmacology studies.

Opioid-Mediated Immunomodulation & Inflammation

Given its potent and selective immunosuppressive effects on B-cell proliferation, T-helper cytokine production, and NK cell activity in vitro [1], BNTX is a valuable probe for studying the intersection of opioid signaling and immune function. Its superior activity compared to naltrindole and the inactivity of naltriben [1] make it the preferred choice for experiments aiming to link δ₁ receptor antagonism to immune outcomes, such as in models of inflammation, infection, or autoimmune disease.

Antitrichomonal Drug Discovery

BNTX and its derivatives possess antitrichomonal activity independent of their opioid receptor affinity [1]. This scaffold, particularly the 4-iodo-BNTX analog (IC50 = 10.5 µM against Trichomonas vaginalis) [1], serves as a starting point for developing new therapies for trichomoniasis that may circumvent metronidazole resistance [1]. Researchers in medicinal chemistry and parasitology can use BNTX as a lead compound for structure-activity relationship studies aimed at optimizing antiprotozoal activity.

Application
Selection Property
Validation Focus
δ1/δ2 subtype dissection in pain and addiction models
δ1-selective antagonism
DPDPE- vs DELT II-mediated antinociception endpoints
Opioid-immune interaction research
Differential immunosuppressive activity profile
B-cell, T-helper cytokine, NK cell functional assays
Antitrichomonal compound screening
BNTX scaffold antiprotozoal activity
T. vaginalis growth inhibition assay context

Technical Documentation Hub

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36 linked technical documents
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